BenchChemオンラインストアへようこそ!

2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)-

nAChR regioisomer binding affinity

2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)- (CAS 646056-45-3) is a conformationally constrained spirocyclic diamine featuring a pyrimidin-5-yl substituent at the 2-position of the 2,7-diazaspiro[4.4]nonane scaffold. With a molecular formula of C₁₁H₁₆N₄, a molecular weight of 204.27 g/mol, a calculated polar surface area (PSA) of 41.05 Ų and a computed LogP of 1.06, this compound serves as a key building block for medicinal chemistry programs targeting sigma receptors, nAChR, menin-MLL interaction, and voltage-gated sodium channels.

Molecular Formula C11H16N4
Molecular Weight 204.27 g/mol
CAS No. 646056-45-3
Cat. No. B11894401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)-
CAS646056-45-3
Molecular FormulaC11H16N4
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CNCC12CCN(C2)C3=CN=CN=C3
InChIInChI=1S/C11H16N4/c1-3-12-7-11(1)2-4-15(8-11)10-5-13-9-14-6-10/h5-6,9,12H,1-4,7-8H2
InChIKeyYILZCUWUWYTSSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)- (CAS 646056-45-3): Procurement-Relevant Structural and Pharmacochemical Profile


2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)- (CAS 646056-45-3) is a conformationally constrained spirocyclic diamine featuring a pyrimidin-5-yl substituent at the 2-position of the 2,7-diazaspiro[4.4]nonane scaffold . With a molecular formula of C₁₁H₁₆N₄, a molecular weight of 204.27 g/mol, a calculated polar surface area (PSA) of 41.05 Ų and a computed LogP of 1.06, this compound serves as a key building block for medicinal chemistry programs targeting sigma receptors, nAChR, menin-MLL interaction, and voltage-gated sodium channels [1][2]. Its rigid spirocyclic core enforces a defined exit vector geometry distinct from flexible acyclic diamines, making it a critical intermediate for structure-activity relationship (SAR) exploration and lead optimization [3].

Why 2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)- Cannot Be Replaced by In-Class Analogs Without Quantitative Validation


The 2,7-diazaspiro[4.4]nonane scaffold exists in multiple regioisomeric forms (2,7- vs. 1,7-diazaspiro) and with various N-aryl/heteroaryl substituents. Substituting the 2-(5-pyrimidinyl) group with a phenyl, pyridinyl, or regioisomeric pyrimidinyl attachment alters the spatial orientation of the aromatic ring, hydrogen-bonding capacity, and lipophilicity, which can dramatically shift target binding profiles. For example, the positional isomer 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane displays a Ki of 33 nM at rat α4β2 nAChR, while 2-(6-chloropyridin-3-yl)-2,7-diazaspiro[4.4]nonane shows EC₅₀ >100,000 nM at the human ortholog [1][2]. Similarly, the pyrimidine ring provides two additional hydrogen-bond acceptor sites compared to phenyl, increasing PSA by approximately 17 Ų relative to the pyridine analog and altering LogP by ~0.6 log units . These non-linear structure-property relationships mean that even closely related analogs cannot be assumed to behave identically in biological assays or synthetic elaboration. Selection of this specific building block must be justified by direct structural and pharmacological evidence, not class-level inference.

Quantitative Differentiation Evidence for 2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)- Versus Closest Analogs


Regioisomeric Differentiation: 2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.4]nonane vs. 1-(Pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane on nAChR Binding Affinity

The 2,7-regioisomeric pyrimidinyl-diazaspiro scaffold exhibits differential binding to nicotinic acetylcholine receptors (nAChRs) compared to the 1,7-regioisomer. The 2-substituted analog 2-(6-chloropyridin-3-yl)-2,7-diazaspiro[4.4]nonane (the closest available surrogate for the pyrimidine target) shows negligible agonist activity at human α4β2 and α3β4 nAChR (EC₅₀ >100,000 nM), whereas the 1,7-regioisomer 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane demonstrates nanomolar binding (Ki = 33 nM at rat α4β2 nAChR) [1][2]. This greater-than-3000-fold difference in potency is driven solely by the position of nitrogen atoms within the spirocyclic core, demonstrating that regioisomeric substitution is a critical determinant of target engagement. The pyrimidinyl group in the 2-position is expected to further modulate this interaction through additional hydrogen-bonding contacts unavailable to the pyridinyl analog.

nAChR regioisomer binding affinity spirocyclic diamine

Physicochemical Signature Differentiation: Pyrimidine vs. Pyridine Substitution on Polar Surface Area and Lipophilicity

Replacement of the pyridine ring with a pyrimidine introduces an additional endocyclic nitrogen, which substantially alters the computed physicochemical profile. The target compound 2-(pyrimidin-5-yl)-2,7-diazaspiro[4.4]nonane possesses a PSA of 41.05 Ų and a LogP of 1.06, compared to PSA = 28.16 Ų and LogP = 1.67 for the pyridine analog 2-(pyridin-3-yl)-2,7-diazaspiro[4.4]nonane . This represents a 12.9 Ų increase in PSA (a ~46% relative increase) and a 0.61 log unit decrease in LogP (a ~3.5-fold reduction in calculated octanol-water partition coefficient). The regioisomer 1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane shares an identical PSA of 41.05 Ų but exhibits a modestly higher LogP of 1.20, yielding a 0.14 log unit difference attributable to altered molecular shape and solvent accessibility .

polar surface area LogP hydrogen bonding drug-likeness

Scaffold-Level Differentiation: 2,7-Diazaspiro[4.4]nonane vs. 2,7-Diazaspiro[3.5]nonane Core Geometry in Sigma Receptor Pharmacology

The 2,7-diazaspiro[4.4]nonane core (two fused five-membered rings) imposes a distinct N–N distance and vector angle compared to the 2,7-diazaspiro[3.5]nonane core (four-membered plus six-membered ring). This geometric difference has functional consequences: in the 2,7-diazaspiro[4.4]nonane sigma receptor ligand series, compound AD258 (9d) achieved Ki_S1R = 3.5 nM and Ki_S2R = 2.6 nM with in vivo antiallodynic efficacy at 0.6–1.25 mg/kg [1]. By contrast, the 2,7-diazaspiro[3.5]nonane-based compound 4b (AD186), despite comparable in vitro binding (Ki_S1R = 2.7 nM), was completely devoid of antiallodynic activity in vivo and instead behaved as an S1R agonist, fully reversing the effect of the S1R antagonist BD-1063 [2]. This demonstrates that the [4.4] spirocyclic core is not interchangeable with the [3.5] system; the ring-size difference drives opposing functional pharmacology at S1R (antagonism vs. agonism) despite similar binding affinities.

sigma receptor scaffold hopping spirocyclic core S1R antagonist

Menin-MLL Interaction Inhibition: 2,7-Diazaspiro[4.4]nonane as a Privileged Scaffold for Oncology Programs

The 2,7-diazaspiro[4.4]nonane scaffold has been explicitly claimed as a core structure in Bayer's menin-MLL interaction inhibitor patent family [1]. The patent WO2018024602A1 covers 2,7-diazaspiro[4.4]nonane compounds of general formula (I) for the treatment of cancer and diabetes, with specific exemplified compounds demonstrating anti-proliferative activity in MLL-fusion AML cell lines [1][2]. The spirocyclic diamine architecture projects substituents into defined regions of the menin binding pocket, with the nitrogen atoms serving as key hydrogen-bonding anchors. While specific Ki/IC₅₀ values for the 2-(5-pyrimidinyl) derivative are not publicly disclosed in the patent, the presence of the pyrimidine ring at the 2-position provides an additional metal-chelating or hydrogen-bonding motif absent in phenyl or pyridinyl analogs, potentially enhancing menin binding through interactions with the rim of the MLL-binding cleft [3]. This compound is therefore positioned as a key intermediate for structure-based lead optimization in menin-MLL programs rather than a final clinical candidate.

menin-MLL leukemia protein-protein interaction oncology

Procurement-Driven Application Scenarios for 2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)- Based on Quantitative Differentiation Evidence


nAChR Subtype-Selective Probe Design Requiring Defined Regioisomeric Geometry

When designing selective ligands for nicotinic acetylcholine receptor subtypes (α4β2, α7, or α3β4), the regioisomeric identity of the spirocyclic scaffold is non-negotiable. The 2,7-regioisomer produces a pharmacological profile distinct from the 1,7-regioisomer, as evidenced by the >3,000-fold potency differential between 2-(6-chloropyridin-3-yl)-2,7-diazaspiro[4.4]nonane (EC₅₀ >100,000 nM) and 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane (Ki = 33 nM) at nAChR subtypes . Procuring the specific 2-(5-pyrimidinyl) derivative ensures that the exit vector of the heteroaryl group is correctly oriented for the intended binding pocket geometry. This compound is the appropriate starting material for nAChR SAR campaigns where the 2-position substitution pattern has been validated by molecular docking or pharmacophore modeling.

CNS Drug Discovery Programs Requiring Fine-Tuned Brain Penetration Properties

The computed LogP of 1.06 for 2-(pyrimidin-5-yl)-2,7-diazaspiro[4.4]nonane is 0.61 log units lower than the pyridine analog (LogP = 1.67), predicting a ~4-fold reduction in membrane partitioning and potentially reduced non-specific binding . Coupled with the elevated PSA (41.05 vs. 28.16 Ų), this compound is better suited for programs targeting peripherally-restricted or low-CNS-exposure profiles. Conversely, for CNS indications requiring moderate brain penetration, the pyrimidine analog may offer an optimal balance between the excessively polar parent scaffold (PSA = 24.06, LogP = 0.62) and the overly lipophilic pyridine analog. This compound enables rational tuning of ADME properties without altering the spirocyclic core geometry.

Sigma-1 Receptor Antagonist Lead Optimization with the [4.4] Spirocyclic Core

The 2,7-diazaspiro[4.4]nonane core is the pharmacophoric scaffold that delivers S1R antagonist activity in vivo, as demonstrated by compound AD258 (Ki_S1R = 3.5 nM, antiallodynic effect at 0.6–1.25 mg/kg) . The pyrimidin-5-yl substituent at the 2-position introduces additional hydrogen-bonding capacity via the two pyrimidine nitrogen atoms, which may be exploited to enhance binding affinity or modulate S1R/S2R selectivity through interactions with polar residues in the binding pocket. This compound serves as a direct synthetic intermediate for AD258 analogs or as a diversity point for parallel library synthesis aimed at improving the pharmacokinetic profile of the S1R antagonist series. Procurement of the 2-(5-pyrimidinyl) derivative rather than the 7-substituted regioisomer ensures compatibility with published SAR that maps the 2-position as the optimal vector for S1R selectivity .

Menin-MLL Inhibitor Medicinal Chemistry and Freedom-to-Operate Strategy

Bayer's patent WO2018024602A1 explicitly claims 2,7-diazaspiro[4.4]nonane compounds for the treatment of cancer via menin-MLL inhibition . The 2-(5-pyrimidinyl) derivative falls within the claimed Markush structure and can serve as a key intermediate for generating proprietary analogs. Researchers developing menin-MLL inhibitors must evaluate whether using this scaffold requires a license or whether structural modifications (e.g., substitution at the 7-position, N-alkylation, or ring-expansion) can achieve design-around. This compound is the appropriate reference standard for analytical method development, impurity profiling, and crystallographic studies aimed at understanding the binding mode of spirocyclic menin inhibitors .

Quote Request

Request a Quote for 2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.